alpha,alpha-Dibromo-D-camphor

Catalog No.
S11213103
CAS No.
514-12-5
M.F
C10H14Br2O
M. Wt
310.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha,alpha-Dibromo-D-camphor

CAS Number

514-12-5

Product Name

alpha,alpha-Dibromo-D-camphor

IUPAC Name

(1R,4S)-3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H14Br2O

Molecular Weight

310.03 g/mol

InChI

InChI=1S/C10H14Br2O/c1-8(2)6-4-5-9(8,3)7(13)10(6,11)12/h6H,4-5H2,1-3H3/t6-,9-/m0/s1

InChI Key

OFAQZCPBQBALHS-RCOVLWMOSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2(Br)Br)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)(Br)Br

Alpha,alpha-Dibromo-D-camphor is a brominated derivative of camphor, specifically a bicyclic monoterpene ketone. This compound is characterized by the presence of two bromine atoms at the alpha positions of the camphor structure, which significantly alters its chemical properties compared to its parent compound and other derivatives. Its molecular formula is C10H14Br2OC_{10}H_{14}Br_2O and it has gained attention in various fields of scientific research due to its unique reactivity and potential applications in organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as iodide or hydroxide, leading to the formation of different derivatives. Common reagents for these reactions include sodium iodide in acetone.
  • Reduction Reactions: The compound can be reduced to yield camphor or partially brominated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: It can also undergo oxidation to form more oxidized derivatives of camphor, utilizing oxidizing agents such as potassium permanganate or chromium trioxide .

The major products formed from these reactions include iodocamphor from substitution reactions, camphor from reduction, and camphorquinone from oxidation.

Research indicates that alpha,alpha-Dibromo-D-camphor exhibits various biological activities. While the exact mechanisms are not fully understood, it is believed to interact with biological molecules through halogen bonding and other interactions. Studies have suggested potential applications in pharmacology, particularly as a precursor for bioactive compounds and in pharmaceutical formulations . Its interactions with proteins and other biomolecules may influence their structure and function, making it a subject of interest for further biological investigations.

The synthesis of alpha,alpha-Dibromo-D-camphor typically involves the bromination of camphor. This process is usually carried out by reacting camphor with bromine in a solvent such as carbon tetrachloride or chloroform under controlled conditions. The selective bromination at the desired positions on the camphor molecule is crucial for obtaining high yields and purity . In industrial settings, large-scale bromination reactions may be employed to produce this compound efficiently.

Alpha,alpha-Dibromo-D-camphor finds applications across various scientific domains:

  • Organic Synthesis: It serves as a reagent for introducing bromine atoms into other organic molecules.
  • Medicinal Chemistry: The compound is investigated for its potential use in drug development and as an intermediate in synthesizing biologically active compounds.
  • Specialty Chemicals: It is utilized in producing specialty chemicals and other brominated compounds .

Studies on alpha,alpha-Dibromo-D-camphor have focused on its interactions with different molecular targets. The presence of bromine atoms enhances its reactivity, allowing it to form complexes with various biomolecules. These interactions may lead to modifications in protein structures or influence enzymatic activities, providing insights into its potential therapeutic effects .

Several compounds are structurally related to alpha,alpha-Dibromo-D-camphor. Here are some notable examples:

CompoundDescriptionUnique Features
Alpha-Bromo-CamphorA mono-brominated derivative of camphorContains only one bromine atom
CamphorquinoneAn oxidized derivative of camphorContains a ketone functional group
Camphor Sulfonic AcidA sulfonated derivative of camphorContains a sulfonic acid group

Uniqueness: Alpha,alpha-Dibromo-D-camphor is unique due to its dual bromination at the alpha positions, which significantly alters its reactivity compared to mono-brominated or oxidized derivatives. This distinct feature contributes to its diverse applications in organic synthesis and medicinal chemistry .

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

309.93909 g/mol

Monoisotopic Mass

307.94114 g/mol

Heavy Atom Count

13

UNII

F89Z8SAG3O

Dates

Modify: 2024-08-08

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